多佐胺,(+/-)-(顺式)-
描述
Dorzolamide is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . It is used to treat elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension . It works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .
Synthesis Analysis
The synthetic method of Dorzolamide involves intermediate compound Ia and Ib . The method has a high yield and avoids the use of hypertoxic raw material . The reaction conditions are gentle, and there is no violent heat release or acute gas release, decreasing the danger of operation .Molecular Structure Analysis
Dorzolamide has a molecular formula of C10H16N2O4S3 . Its structure includes a thieno[2,3-b]thiopyran-2-sulfonamide group .Chemical Reactions Analysis
As a carbonic anhydrase inhibitor, Dorzolamide works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .Physical And Chemical Properties Analysis
Dorzolamide has an average mass of 324.44 and a monoisotopic mass of 324.02721908 . It has a chemical formula of C10H16N2O4S3 .科学研究应用
计算机辅助药物发现
多佐胺,一种小分子药物,已通过计算机辅助药物设计 (CADD) 成功开发。CADD 通过加速多佐胺等生物活性分子的发现和优化,彻底改变了药物研究。这种方法对各种实验药物的临床状况产生了重大影响 (Talele、Khedkar 和 Rigby,2010)。
药代动力学和药效学
多佐胺,一种用于眼科应用的碳酸酐酶抑制剂,通过角膜和基质吸收展示其药代动力学和药效学特性。它抑制睫状突中的碳酸酐酶,从而减少房水的产生。这证明了其在青光眼治疗中的治疗效果 (Martens-Lobenhoffer 和 Banditt,2002)。
眼部血流的影响
研究探索了多佐胺对眼部血流的影响,尤其是在青光眼或眼部高血压患者中。研究表明,多佐胺不会显着改变视网膜后或视网膜血管中的血流参数,突出了其特定的眼部降压作用,而没有主要的血管改变 (Bergstrand、Heijl 和 Harris,2002)。
眼部高血压的纳米制剂
多佐胺 HCl 粘膜纳米制剂的开发代表了一项重大进展。这些制剂旨在延长眼部停留时间并减少全身副作用,展示了在治疗眼部高血压的临床应用中一个有希望的方向 (Manchanda 和 Sahoo,2018)。
对视网膜循环的影响
研究还集中在多佐胺对视网膜循环的影响,尤其是在视力正常的人群中。研究结果表明,单剂量多佐胺不会显着改变视网膜循环中的血流动力学参数,强调了其靶向治疗作用 (Grunwald、Mathur 和 Dupont,2009)。
安全和危害
Dorzolamide is contraindicated in patients who are hypersensitive to any component of this product . The most frequently reported adverse reactions associated with dorzolamide hydrochloride ophthalmic solution were ocular burning, stinging, or discomfort immediately following ocular administration . Systemic, nonserious drug-related events occurred in 15 patients randomized to beta-blockers and in 8 patients randomized to CAI .
未来方向
Dorzolamide is indicated for the management of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It can also be used in combination with timolol for the same indication in patients who are insufficiently responsive to ophthalmic beta-blockers . Its pre-operative use was also investigated to prevent elevated intraocular pressure after neodynium yttrium aluminum garnet laser posterior capsulotomy .
Relevant Papers The papers retrieved provide valuable insights into the use of Dorzolamide. One study compared dorzolamide with 0.5% timolol gel . Another study discussed the lessons learned from randomized clinical trials on glaucoma medical therapy for the management of pediatric glaucoma . A third study discussed the clinical pharmacokinetics of Dorzolamide .
属性
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152786 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dorzolamide, (+/-)-(cis)- | |
CAS RN |
120279-90-5 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE, (CIS)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。